5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Description
5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H6N4O5S2 and its molecular weight is 350.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are proteins prone to aggregation, such as transthyretin (TTR81−127, TTR101−125), α-synuclein (α-syn), and tau isoform 2N4R (tau 2N4R) . These proteins play crucial roles in various neurodegenerative diseases when they misfold and aggregate .
Mode of Action
This compound interacts with its targets by modulating their aggregation. It has been found to reduce the oligomerization of these proteins, thereby mitigating their aggregation . The compound’s antioligomer activity was confirmed using a photoreactive cross-linking assay .
Biochemical Pathways
The affected pathways involve the misfolding and aggregation of proteins. In diseases such as Alzheimer’s, Parkinson’s, and Huntington’s, different endogenous proteins self-assemble into highly ordered fibrillar structures . By reducing the aggregation of these proteins, the compound can potentially mitigate the progression of these diseases .
Result of Action
The compound’s action results in the reduction of fibril, oligomer, and inclusion formation in a dose-dependent manner . This could potentially lead to a decrease in the progression of diseases caused by protein misfolding and aggregation .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with a variety of proteins and enzymes
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is not yet fully known. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5S2/c17-11(8-3-4-10(22-8)16(20)21)14-12-13-7-2-1-6(15(18)19)5-9(7)23-12/h1-5H,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWZZOPGCTUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.